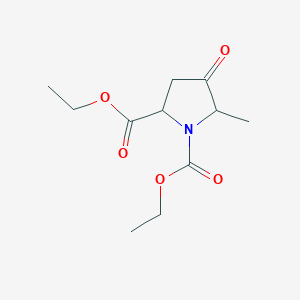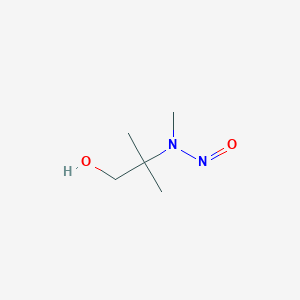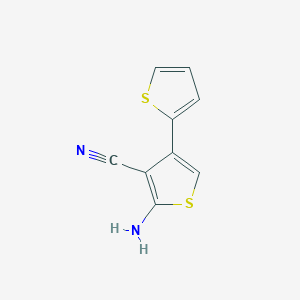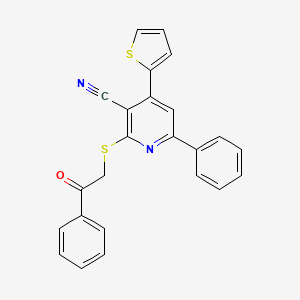
8-(Trifluoromethoxy)chroman-4-one
概要
説明
8-(Trifluoromethoxy)chroman-4-one is a chemical compound with the molecular formula C10H7F3O3 . It is a solid substance at room temperature . The IUPAC name for this compound is 8-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The molecular weight of this compound is 232.16 . The InChI code for this compound is 1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, chroman-4-one derivatives in general have been synthesized through various methods and have been used as building blocks in designing drugs .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 232.16 . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Medicinal Chemistry
8-(Trifluoromethoxy)chroman-4-one, as part of the chroman-4-one family, is significant in medicinal chemistry. It acts as a building block in the design and synthesis of novel lead compounds. The chroman-4-one framework is integral to a class of oxygen-containing heterocycles, serving as a major component in various medicinal compounds. Their synthetic counterparts demonstrate a wide range of biological and pharmaceutical activities. Recent advancements in the synthesis methods of chroman-4-one derivatives focus on improving these methodologies, making them a central focus in organic and biomolecular chemistry research (Diana, Mathew & Kanchana, 2021).
Enantioselective Synthesis
The enantioselective synthesis of chroman derivatives, such as 4-dehydroxydiversonol, is another area of interest. This involves using enantioselective palladium-catalyzed domino reactions for forming the central chroman moiety. Such synthetic processes emphasize the importance of chroman-4-ones in advanced organic synthesis and their potential applications in creating complex molecular structures with specific stereochemical configurations (Tietze et al., 2008).
Structural and Electronic Properties
This compound, and related compounds, are also studied for their unique structural and electronic properties. For example, research on (trifluoromethoxy)pyridines, closely related to chroman-4-one derivatives, highlights the significance of the trifluoromethoxy group in altering molecular properties. This group is less understood compared to other fluorine substituents but has seen increased utility in bioactive substances, affecting their electronic and structural characteristics (Manteau et al., 2010).
Role in Heterocyclic Chemistry
Chroman-4-one scaffolds are crucial in heterocyclic chemistry and drug discovery. They are intermediates and building blocks in organic synthesis and drug design. The structural diversity within this family, including benzylidene-4-chromanones and flavanones, underscores their importance in synthetic chemistry and their potential for creating diverse pharmacological agents (Emami & Ghanbarimasir, 2015).
Safety and Hazards
特性
IUPAC Name |
8-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWXGBPZHFELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

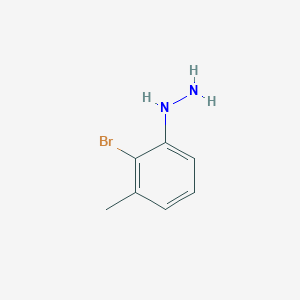
![3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B3256703.png)
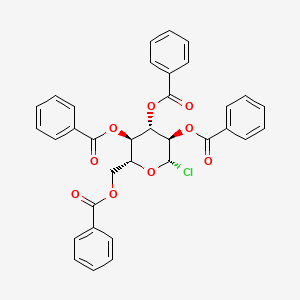
![(1R,2S)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B3256719.png)
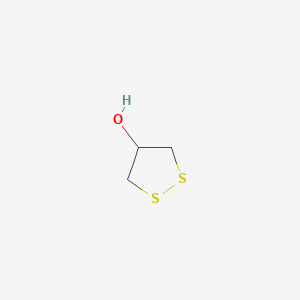
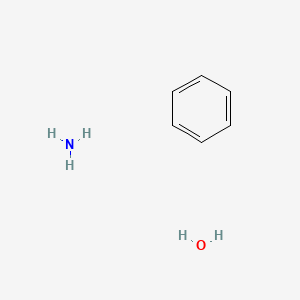
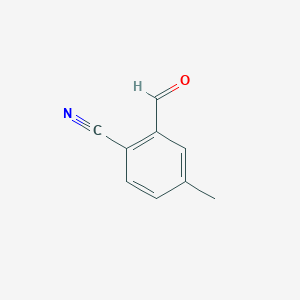
![2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3256751.png)
